molecular formula C8H15ClO2 B8009071 3-Methylbutyl 3-chloropropionate CAS No. 62108-70-7

3-Methylbutyl 3-chloropropionate

Cat. No.: B8009071
CAS No.: 62108-70-7
M. Wt: 178.65 g/mol
InChI Key: ZFNWFRKLGAIOME-UHFFFAOYSA-N
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Description

3-Methylbutyl 3-chloropropionate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 3-chloropropanoic acid and 3-methylbutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutyl 3-chloropropionate can be synthesized through a process known as Fischer esterification. This involves the reaction of 3-chloropropanoic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure maximum yield. The general reaction is as follows:

3-chloropropanoic acid+3-methylbutanolH2SO43-Methylbutyl 3-chloropropionate+H2O\text{3-chloropropanoic acid} + \text{3-methylbutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-chloropropanoic acid+3-methylbutanolH2​SO4​​3-Methylbutyl 3-chloropropionate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of excess alcohol or acid can drive the reaction to completion, and the product can be purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 3-chloropropionate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-chloropropanoic acid and 3-methylbutanol.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: 3-chloropropanoic acid and 3-methylbutanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylbutyl 3-chloropropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 3-chloropropionate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 3-chloropropanoic acid and 3-methylbutanol, which can then participate in various biochemical processes. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives with unique biological activities.

Comparison with Similar Compounds

3-Methylbutyl 3-chloropropionate can be compared with other similar compounds, such as:

    3-Chloropropanoic acid butyl ester: Similar structure but with a butyl group instead of a 3-methylbutyl group.

    3-Chloropropanoic acid ethyl ester: Similar structure but with an ethyl group instead of a 3-methylbutyl group.

    3-Chloropropanoic acid methyl ester: Similar structure but with a methyl group instead of a 3-methylbutyl group.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methylbutyl 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-7(2)4-6-11-8(10)3-5-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNWFRKLGAIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211172
Record name 3-Methylbutyl 3-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-70-7
Record name 3-Methylbutyl 3-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutyl 3-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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